molecular formula C17H25ClN2O B1668020 1-Butyryl-4-cinnamylpiperazine CAS No. 17730-82-4

1-Butyryl-4-cinnamylpiperazine

Numéro de catalogue: B1668020
Numéro CAS: 17730-82-4
Poids moléculaire: 308.8 g/mol
Clé InChI: HPGCBEMVWCCLIT-AAGWESIMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

It was first synthesized in Japan in the late 1960s and has been used primarily in China for the treatment of cancer-associated chronic pain . The compound belongs to the class of piperazine derivatives and is known for its potent analgesic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 1-butyryl-4-cinnamylpiperazine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyryl-4-cinnamylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Scientific Research Applications of 1-Butyryl-4-cinnamylpiperazine

This compound, also known as Bucinnazine or AP-237, is a synthetic opioid that has been used primarily in China for treating cancer-associated chronic pain . This compound, first synthesized in Japan in the late 1960s, has a variety of scientific research applications across chemistry, biology, medicine, and industry .

Overview

Bucinnazine is a potent analgesic with a mechanism of action primarily involving the μ\mu -opioid receptor. It stands out among piperazine derivatives due to its unique structural combination of a butyryl group and a cinnamyl moiety attached to the piperazine core, contributing to its distinct pharmacological properties and potent analgesic effects.

Chemistry

In chemistry, this compound serves as a reference compound in analytical chemistry for the development of new synthetic routes and reaction mechanisms. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Chemical Reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction: Can be reduced using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Products:

  • Oxidation: Formation of carboxylic acids or ketones.
  • Reduction: Formation of alcohols or amines.
  • Substitution: Formation of various substituted piperazine derivatives.

Biology

In biology, this compound is studied for its effects on neurotransmitter systems, particularly its interaction with opioid receptors. Bucinnazine is considered a μ\mu -selective opioid, binding primarily to the μ\mu -opioid receptor, but it may also impact pathways involving dopamine, serotonin, and norepinephrine neurotransmission . Its high lipophilicity allows rapid diffusion through membranes such as the blood-brain barrier, facilitating direct binding to opioid receptors in the brain .

Medicine

In medicine, this compound is investigated for its potential as an analgesic in the treatment of chronic pain conditions. It has been widely used in China to treat pain in cancer patients . Studies have shown that bucinnazine has analgesic potency comparable to that of morphine but with a relatively higher therapeutic index . The activation of the μ\mu -opioid receptor by Bucinnazine leads to analgesic effects, making it potentially useful for pain management.

Industry

Mécanisme D'action

1-Butyryl-4-cinnamylpiperazine exerts its effects primarily through its interaction with the μ-opioid receptor. It binds to this receptor, leading to the activation of downstream signaling pathways that result in analgesia. The compound also affects other neurotransmitter systems, including dopamine, serotonin, and norepinephrine, contributing to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

Uniqueness: 1-Butyryl-4-cinnamylpiperazine is unique due to its specific combination of a butyryl group and a cinnamyl moiety attached to the piperazine core. This structural configuration contributes to its distinct pharmacological properties and its potent analgesic effects .

Activité Biologique

1-Butyryl-4-cinnamylpiperazine, commonly known as bucinnazine or AP-237, is a synthetic opioid that has garnered significant attention due to its potent analgesic properties. This article delves into its biological activity, synthesis, pharmacodynamics, and metabolic pathways, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

Bucinnazine is characterized by its piperazine core with butyryl and cinnamyl substitutions. The molecular formula is C17H24N2OC_{17}H_{24}N_{2}O with a molar mass of approximately 272.392 g/mol. The synthesis of bucinnazine typically involves several methods, including the reaction of 1-butyrylpiperazine with cinnamyl bromide or cinnamaldehyde under specific conditions to yield the desired compound in good yields without extensive purification processes .

Bucinnazine primarily acts as a μ-opioid receptor agonist, similar to morphine, and exhibits high lipophilicity, facilitating its rapid diffusion across biological membranes such as the blood-brain barrier. This property allows it to bind effectively to opioid receptors in the central nervous system (CNS), leading to analgesic effects . The compound's potency is comparable to morphine, with some studies suggesting that it may have a reinforcing effect similar to other opioids, indicating potential for abuse .

Analgesic Effects

Research indicates that bucinnazine possesses significant analgesic properties. Studies conducted on various animal models (rats, mice, and guinea pigs) demonstrated that administration of bucinnazine resulted in a marked increase in pain threshold across multiple pain assessment methodologies, including:

  • Pressure tests
  • Hot plate tests
  • D’Armour-Smith’s test
  • Benzoquinone writhing method

In these studies, bucinnazine exhibited a gender-dependent analgesic potency, being more effective in female rats compared to males .

Pharmacological Profile

The pharmacological profile of bucinnazine includes both central nervous system depression and stimulation. It has been noted for its tranquilizing effects alongside analgesia. Additionally, bucinnazine has shown potential ganglionic blocking activity and anti-serotonin effects. Its maximum sublethal dose (MSLD) in rats exceeds 1.0 g/kg, significantly higher than that of morphine (130 mg/kg), underscoring its potency .

Metabolism and Toxicology

Bucinnazine undergoes extensive metabolic processing. In silico studies have predicted numerous phase I and phase II metabolites through various metabolic pathways involving cytochrome P450 enzymes. Specifically, it is subjected to N-dealkylation and hydroxylation processes .

Metabolic Pathway Phase I Metabolites Phase II Metabolites
N-dealkylationm/z 203.154Glucuronidation
Hydroxylationm/z 247.180Sulfation
m/z 289.191 (isomers)

These metabolites are crucial for understanding the compound's pharmacokinetics and potential toxicity.

Case Studies and Clinical Implications

Bucinnazine has been implicated in various case reports related to opioid toxicity. For instance, during the COVID-19 pandemic, there were reports of intoxications linked to synthetic opioids like bucinnazine, highlighting the need for increased awareness regarding its presence in illicit drug supplies .

Propriétés

Numéro CAS

17730-82-4

Formule moléculaire

C17H25ClN2O

Poids moléculaire

308.8 g/mol

Nom IUPAC

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C17H24N2O.ClH/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16;/h3-6,8-10H,2,7,11-15H2,1H3;1H/b10-6+;

Clé InChI

HPGCBEMVWCCLIT-AAGWESIMSA-N

SMILES

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl

SMILES isomérique

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl

SMILES canonique

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

17719-89-0 (Parent)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

1-(1-oxobutyl)-4-(3-phenyl-2-propenyl)piperazine hydrochloride
1-N-butyryl-4-cinnamylpiperazine
1-N-butyryl-4-cinnamylpiperazine hydrochloride
AP 237
AP-237
BUCINNAZINE HYDROCHLORIDE

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyryl-4-cinnamylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Butyryl-4-cinnamylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Butyryl-4-cinnamylpiperazine
Reactant of Route 4
Reactant of Route 4
1-Butyryl-4-cinnamylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Butyryl-4-cinnamylpiperazine
Reactant of Route 6
Reactant of Route 6
1-Butyryl-4-cinnamylpiperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.